![molecular formula C12H17FN2OS B14215620 Thiourea, [3-fluoro-4-(pentyloxy)phenyl]- CAS No. 832098-83-6](/img/structure/B14215620.png)
Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, anticancer, and antiviral properties . This particular compound features a 3-fluoro-4-(pentyloxy)phenyl group attached to the thiourea moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-4-(pentyloxy)aniline with thiocarbonyldiimidazole (TCDI) under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane at room temperature, yielding the desired thiourea derivative .
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfinyl and sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or proteins, leading to its antibacterial or anticancer effects. Molecular docking studies have shown that thiourea derivatives can bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, can be compared with other thiourea derivatives, such as:
1-(2-fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea: Known for its strong inhibitory effect on Gram-positive pathogens.
Phenethylthiazoylthiourea (PETT) derivatives: Potent inhibitors of HIV type 1.
1-[4-(perfluorooctyl)phenyl]-3-phenyl thiourea: Used as a catalyst in organic synthesis.
The uniqueness of thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Properties
CAS No. |
832098-83-6 |
|---|---|
Molecular Formula |
C12H17FN2OS |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(3-fluoro-4-pentoxyphenyl)thiourea |
InChI |
InChI=1S/C12H17FN2OS/c1-2-3-4-7-16-11-6-5-9(8-10(11)13)15-12(14)17/h5-6,8H,2-4,7H2,1H3,(H3,14,15,17) |
InChI Key |
QOPSJGCKBHWQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)NC(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)

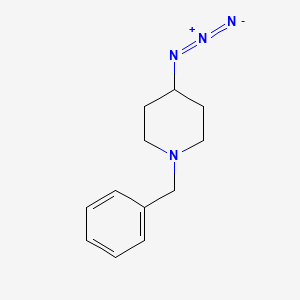
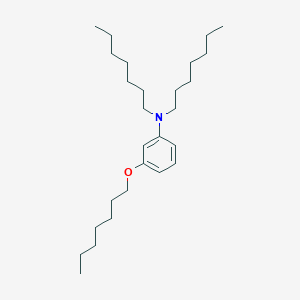


![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
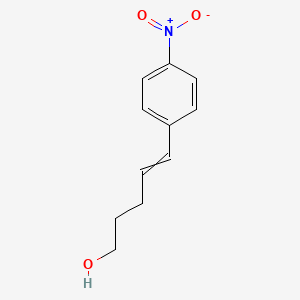
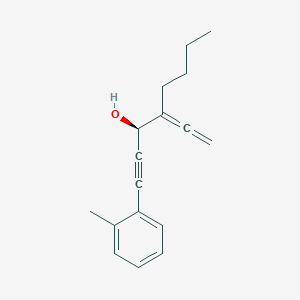
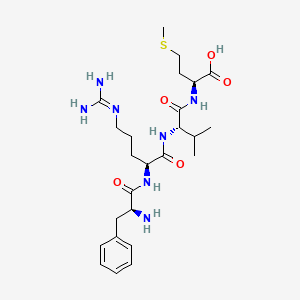
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
